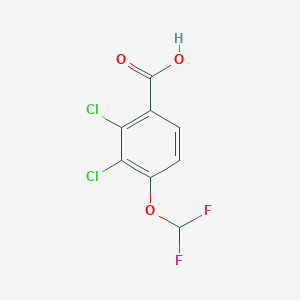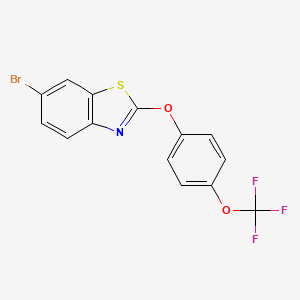
3-ベンゾチアゾール
概要
説明
科学的研究の応用
グリーンケミストリー合成
ベンゾチアゾールは、グリーンケミストリーアプローチによって合成され、2-アミノベンゼンチオールとさまざまな化合物の縮合、およびチオアミドまたは二酸化炭素 (CO2) を原料とした環化が関与します 。この方法は、ベンゾチアゾールの製造における持続可能性と環境への配慮を重視しています。
医薬品化学と医薬化学
ベンゾチアゾール環系は、その幅広い生物活性により、医薬化学において不可欠です。 抗癌、抗菌、抗結核、抗糖尿病、駆虫、抗腫瘍、抗ウイルス、抗酸化、抗炎症、抗グルタミン酸、抗パーキンソン病、抗けいれん、筋弛緩、神経保護作用を持つ化合物の開発に使用されています .
癌と炎症の研究
新規ベンゾチアゾール誘導体は、抗癌剤および抗炎症剤としての可能性について評価されています。 これらの化合物は、癌細胞の増殖を阻害し、炎症因子を減少させ、細胞の移動を阻害する上で顕著な効果を示しました .
酵素阻害
ベンゾチアゾールは、さまざまな疾患に対する標的療法の開発に不可欠な、いくつかの酵素の阻害剤として作用します。 特定の酵素を阻害することにより、これらの化合物は生物学的経路を調節し、治療効果をもたらすことができます .
イメージングと診断剤
ベンゾチアゾールは、その蛍光特性により、イメージング試薬として使用されています。 これらは、診断手順において役割を果たし、生物学的プロセスの可視化を可能にし、疾患の診断に役立ちます .
農業用途
ベンゾチアゾールは、植物生長調整剤および抗酸化剤として、植物の生長を促進し、作物を酸化ストレスから保護することで、農業に貢献しています .
材料科学
材料科学において、ベンゾチアゾールは、蛍光材料やエレクトロルミネッセンスデバイスの製造に使用されています。 そのユニークな特性により、電子ディスプレイや照明技術の用途に適しています .
産業用途
ベンゾチアゾールは、ゴム産業における加硫促進剤として機能し、ゴム製品の耐久性と弾性を向上させています。 また、さまざまな産業プロセスにおいて、材料の劣化を防ぐための抗酸化剤としても使用されています .
Safety and Hazards
作用機序
Target of Action
3-Benzothiazole, also known as 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of 3-Benzothiazole are enzymes or proteins such as DNA topoisomerases , protein kinases , and dihydroorotase . These targets play crucial roles in various biochemical pathways and cellular processes.
Mode of Action
3-Benzothiazole interacts with its targets in a specific manner. For instance, it inhibits the activity of dihydroorotase, DNA gyrase, and other enzymes . This interaction results in changes in the normal functioning of these enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
The interaction of 3-Benzothiazole with its targets affects various biochemical pathways. For instance, it inhibits dihydroorotase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . It also inhibits DNA gyrase, an enzyme that plays a crucial role in DNA replication . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The interaction of 3-Benzothiazole with its targets leads to molecular and cellular effects. For instance, it inhibits the proliferation of certain cancer cells . It also decreases the activity of inflammatory factors IL-6 and TNF-α, and hinders cell migration . These effects contribute to its potential as an anti-cancer and anti-inflammatory agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzothiazole. For instance, the presence of tyre-derived particles in the environment can potentially worsen water quality, affecting the environmental stability and action of 3-Benzothiazole
特性
IUPAC Name |
6-bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NO2S/c15-8-1-6-11-12(7-8)22-13(19-11)20-9-2-4-10(5-3-9)21-14(16,17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULYFAKUZDRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(S2)C=C(C=C3)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-benzothiazole?
A1: While the document doesn't provide specific information about 6-Bromo-2-[4-(trifluoromethoxy)phenoxy]-1,3-benzothiazole, it mentions the molecular formula and weight of a related compound, methyl 2 (2H)-oxopyrimido [2, 1b] [, ] benzothiazole-4-acetate. It has a molecular formula of C13H10N2O3S and a molecular weight of 274.3 g/mol. []
Q2: What spectroscopic data is available for characterizing benzothiazole derivatives?
A2: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy to characterize benzothiazole derivatives. These methods provide information about the compound's structure, functional groups, and purity. [, , , , , , , ]
Q3: Are there theoretical studies on the properties of benzothiazole derivatives?
A3: Yes, density functional theory (DFT) has been employed to investigate various properties of benzothiazole derivatives, including their electronic structure, reactivity, and inhibitory effects on corrosion. [, ]
Q4: What are some common methods for synthesizing benzothiazole derivatives?
A4: Several methods exist for synthesizing benzothiazole derivatives, including:
- Condensation reactions: Reacting 2-aminothiophenol with various reagents like carboxylic acids, acid chlorides, or aldehydes. [, , ]
- Ring expansion reactions: Transforming other heterocycles into benzothiazoles. []
- Multi-step reactions: Building the benzothiazole ring system through a series of chemical transformations. []
Q5: Can samarium diiodide be used to synthesize benzothiazole-containing heterocycles?
A5: Yes, samarium diiodide (SmI2) has proven effective in converting bis(o-nitrophenyl)disulfides into various heterocycles containing sulfur and nitrogen, including benzothiazolines, benzothiazoles, 2H-1,4-benzothiazines, and 2,3-dihydro-1,5-benzothiazepines. []
Q6: Can benzothiazole derivatives act as 1-aza-1,3-butadienes in chemical reactions?
A6: Yes, benzylidenecyanomethyl-1,3-benzothiazoles can function as 1-aza-1,3-butadienes in Diels-Alder reactions. They demonstrate regioselectivity when reacting with both electron-deficient and electron-rich dienophiles. []
Q7: What are the prominent biological activities of benzothiazole derivatives?
A7: Benzothiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial activity: Against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , ]
- Anti-inflammatory activity: Reducing inflammation in various models. [, , ]
- Anticancer activity: Inhibiting the growth of various cancer cell lines. [, , ]
- Anticonvulsant activity: Suppressing seizures in animal models. [, , ]
Q8: How does the structure of a benzothiazole derivative influence its biological activity?
A8: The type and position of substituents on the benzothiazole ring system significantly impact its biological activity. Modifications at the 2- and 6-positions are particularly influential. [, ] For example, introducing a mercapto group at the 2-position appears crucial for antibacterial activity. []
Q9: Are there any benzothiazole derivatives currently used as drugs?
A9: While the document doesn't mention specific benzothiazole-based drugs, it highlights the therapeutic potential of this class of compounds. The research suggests that benzothiazoles hold promise as lead compounds for developing novel treatments for various diseases. [, , ]
Q10: What are some future directions for research on 3-benzothiazole and its derivatives?
A10: Future research directions could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


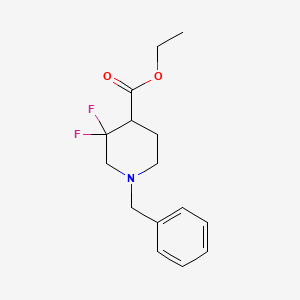
![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)

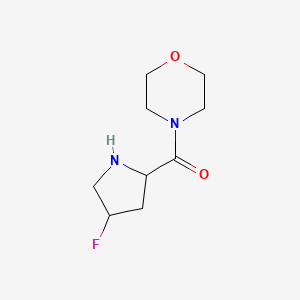
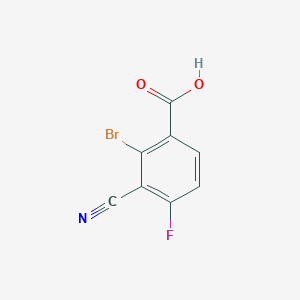

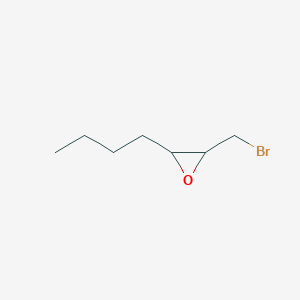
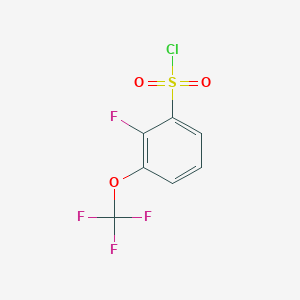
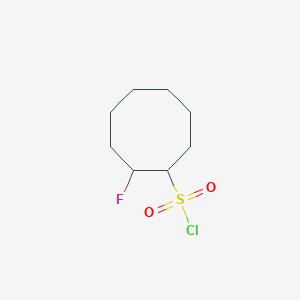
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)
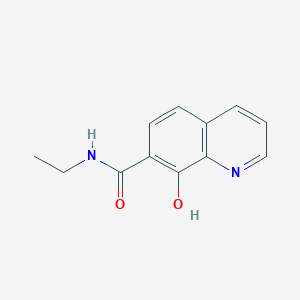
![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
